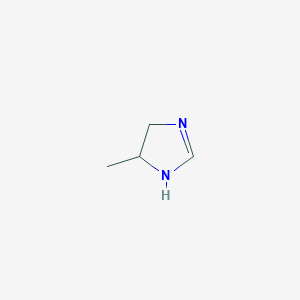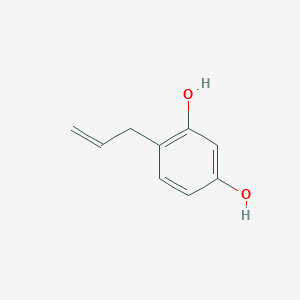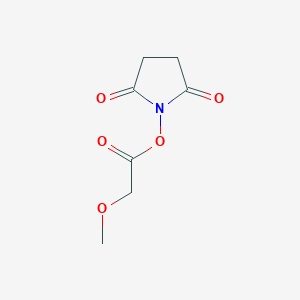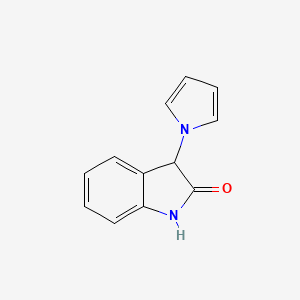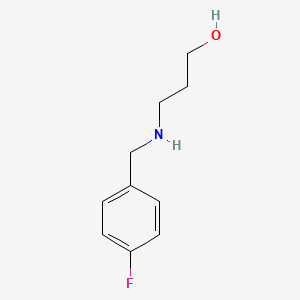![molecular formula C14H14O B3048300 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol CAS No. 163801-85-2](/img/structure/B3048300.png)
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol
Vue d'ensemble
Description
“2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one” is a chemical compound with the CAS Number: 150096-57-4 . It has a molecular weight of 196.25 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance stored in dry conditions at 2-8°C . Its molecular weight is 196.25 .Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis Approach : A novel single-step approach to synthesize cyclopenta[a]naphthalenes, including 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol, was proposed using TiCl4-catalyzed reactions. This approach highlights the reactivity of these compounds in various chemical reactions (Asachenko et al., 2008).
Cascade Reactions
- Lewis Acid Catalyzed Reactions : The compound has been utilized in cascade reactions catalyzed by Lewis acids. These reactions produce various polycyclic compounds depending on the substituents used, demonstrating the versatility of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol in synthetic chemistry (Shi & Yao, 2008).
Potential DNA Binding Agent
- As a DNA Binding Agent : A derivative of this compound was explored for its potential to bind with DNA, showing promise in molecular biology and medicinal chemistry research. This derivative exhibited mild growth inhibition in leukemic cells and bound to various DNA structures (Kundu, 1980).
Photoproducts and Photochemical Reactions
- Photochemical Cycloaddition Reactions : The compound's derivatives have been studied in photochemical cycloaddition reactions with acrylonitrile. This research contributes to the understanding of photochemical processes involving cyclopentene rings (McCullough, McMurry & Work, 1991).
Synthesis of Complex Polycyclic Compounds
- Polycyclic Compounds Synthesis : The synthesis of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol has been integral in the formation of various polycyclic compounds. These compounds have applications in diverse fields like materials science and pharmaceuticals (Iwasawa & Matsuo, 1997).
Crystal Structure and Solid State Analysis
- Crystal Structure Analysis : The compound's crystal structure has been studied, providing insights into its physical properties and potential applications in materials science (Celik et al., 2012).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Studies : Schiff bases containing this compound have shown potential in antimicrobial and anticancer activities. This highlights its relevance in the development of new therapeutic agents (Gaber et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9,14-15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAPDKSFSSCLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447225 | |
| Record name | 1H-Benz[e]inden-1-ol, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol | |
CAS RN |
163801-85-2 | |
| Record name | 1H-Benz[e]inden-1-ol, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

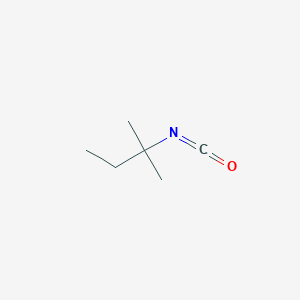
![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)

